molecular formula C5H3BrI2N2 B15149644 5-Bromo-2,6-diiodopyridin-3-amine

5-Bromo-2,6-diiodopyridin-3-amine

Cat. No.: B15149644
M. Wt: 424.80 g/mol
InChI Key: IHWBDLLVCJXPMW-UHFFFAOYSA-N
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Description

5-Bromo-2,6-diiodopyridin-3-amine is a halogenated pyridine derivative characterized by a bromine atom at position 5, iodine atoms at positions 2 and 6, and an amine group at position 2. Its molecular structure suggests reactivity influenced by electron-withdrawing halogen substituents and the nucleophilic amine group, which may facilitate cross-coupling reactions or serve as a building block for complex heterocycles .

Properties

Molecular Formula

C5H3BrI2N2

Molecular Weight

424.80 g/mol

IUPAC Name

5-bromo-2,6-diiodopyridin-3-amine

InChI

InChI=1S/C5H3BrI2N2/c6-2-1-3(9)5(8)10-4(2)7/h1H,9H2

InChI Key

IHWBDLLVCJXPMW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Br)I)I)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,6-diiodopyridin-3-amine typically involves halogenation reactions. One common method is the bromination and iodination of pyridine derivatives. For example, starting with 2,6-diiodopyridine, bromination can be achieved using bromine or a brominating agent under controlled conditions to yield the desired compound .

Industrial Production Methods: Industrial production of 5-Bromo-2,6-diiodopyridin-3-amine may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,6-diiodopyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and a suitable solvent.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura reactions.

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2,6-diiodopyridin-3-amine is used as a building block in organic synthesis. Its ability to undergo substitution and coupling reactions makes it valuable for the synthesis of complex molecules and materials .

Biology and Medicine: For example, substituted pyridine derivatives are explored for their biological activities, including anticancer, antiviral, and antimicrobial properties .

Industry: In the industrial sector, 5-Bromo-2,6-diiodopyridin-3-amine is used in the production of specialty chemicals and advanced materials. Its unique halogenation pattern allows for the design of materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Bromo-2,6-diiodopyridin-3-amine and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The halogen atoms can enhance binding affinity and selectivity by forming halogen bonds with target proteins .

Comparison with Similar Compounds

Halogen Substitution Patterns

The compound’s halogenation pattern distinguishes it from other pyridine derivatives. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Notable Features Reference
5-Bromo-2,6-diiodopyridin-3-amine Br (5), I (2,6), NH₂ (3) C₅H₃BrI₂N₂ High halogen density; potential for diverse reactivity
3,5-Diiodopyridin-2-amine I (3,5), NH₂ (2) C₅H₄I₂N₂ Reduced bromine content; altered electronic effects
5-Bromo-2-iodopyridin-3-yl acetate Br (5), I (2), OAc (3) C₈H₆BrINO₂ Ester functionalization at position 3
5-Bromo-6-chloropyridin-2-amine Br (5), Cl (6), NH₂ (2) C₅H₄BrClN₂ Mixed halogenation; smaller halogens

Key Observations :

  • Halogen Size and Reactivity: The presence of iodine (atomic radius ≈ 140 pm) versus bromine (≈ 115 pm) or chlorine (≈ 100 pm) influences steric effects and bond polarization.

Functional Group Variations

  • Amine vs. Ester Groups : The acetate group in 5-Bromo-2-iodopyridin-3-yl acetate reduces nucleophilicity compared to the amine in the target compound, limiting its utility in amine-mediated coupling reactions .

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2,6-diiodopyridin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation of a pyridine precursor. For example, iodination at the 2- and 6-positions can be achieved using N-iodosuccinimide (NIS) in acidic conditions (e.g., H2SO4) at 0–25°C . Bromination at the 5-position may employ CuBr2 or Br2 in a polar aprotic solvent like DMF. Key factors include:
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during iodination.
  • Stoichiometry : Excess iodine or bromine reagents may be required for complete substitution.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is recommended .

Q. How can researchers characterize the electronic effects of bromine and iodine substituents in this compound?

  • Methodological Answer : Use spectroscopic and computational tools:
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can reveal deshielding effects due to electron-withdrawing halogens. The amino group’s resonance may shift upfield due to conjugation .
  • DFT calculations : Optimize the molecular geometry using Gaussian or ORCA to analyze charge distribution and frontier molecular orbitals (HOMO/LUMO) .
  • UV-Vis spectroscopy : Compare absorption spectra with non-halogenated analogs to assess electronic transitions influenced by halogens .

Q. What solubility challenges arise with 5-Bromo-2,6-diiodopyridin-3-amine, and how can they be mitigated?

  • Methodological Answer : The compound’s poor aqueous solubility (due to hydrophobic halogens) necessitates:
  • Co-solvents : DMSO or DMF for in vitro assays.
  • Derivatization : Introduce polar groups (e.g., sulfonate esters) via nucleophilic substitution at halogen sites .
  • Microwave-assisted synthesis : Enhances solubility by reducing particle size during crystallization .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for functionalizing 5-Bromo-2,6-diiodopyridin-3-amine?

  • Methodological Answer : The bromine and iodine substituents offer distinct reactivity:
  • Catalyst selection : Pd(PPh3)4 or PdCl2(dppf) for arylboronic acid coupling at bromine (more reactive than iodine).
  • Solvent system : Use 1,4-dioxane/water (3:1) with K3PO4 as a base at 85–95°C for 15–24 hours .
  • Competitive substitution : Prioritize iodine removal at the 6-position via selective dehalogenation before coupling .

Q. What strategies resolve contradictory data in spectral analysis of halogenated pyridines?

  • Methodological Answer : Address discrepancies (e.g., unexpected NMR splitting or IR peaks) via:
  • Isotopic labeling : Replace 79Br^{79}\text{Br}/81Br^{81}\text{Br} with stable isotopes to confirm peak assignments.
  • X-ray crystallography : Resolve ambiguity in substituent positions .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula when impurities mimic target signals .

Q. How can computational modeling predict the regioselectivity of reactions involving 5-Bromo-2,6-diiodopyridin-3-amine?

  • Methodological Answer : Use quantum mechanical tools:
  • Reactivity indices : Calculate Fukui indices (electrophilicity/nucleophilicity) to predict substitution sites.
  • Transition state modeling : Employ Gaussian’s Nudged Elastic Band (NEB) method to map energy barriers for halogen displacement .
  • Machine learning : Train models on PubChem data to predict reaction outcomes based on halogen positions .

Q. What in vitro assays are suitable for evaluating the biological activity of halogenated pyridine derivatives?

  • Methodological Answer : Design assays targeting specific pathways:
  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with purified kinases (e.g., EGFR, VEGFR).
  • Antimicrobial activity : Perform MIC assays against Gram-positive/negative strains, noting iodine’s inherent biocidal properties .
  • Cytotoxicity : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

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